2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a dioxidotetrahydrothiophenyl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The chlorinated phenoxy group can be synthesized by reacting 4-chloro-2-methylphenol with an appropriate halogenating agent.
Formation of the Dioxidotetrahydrothiophenyl Intermediate: This intermediate can be synthesized by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Formation of the Thiophen-2-ylmethyl Intermediate: This intermediate can be synthesized by reacting thiophene with a suitable alkylating agent.
Coupling Reactions: The final compound can be synthesized by coupling the phenoxy, dioxidotetrahydrothiophenyl, and thiophen-2-ylmethyl intermediates with an acetamide backbone under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide backbone.
Substitution: The chlorinated phenoxy group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide may have various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: Similar phenoxy group but lacks the dioxidotetrahydrothiophenyl and thiophen-2-ylmethyl groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Similar dioxidotetrahydrothiophenyl group but lacks the phenoxy and thiophen-2-ylmethyl groups.
N-(thiophen-2-ylmethyl)acetamide: Similar thiophen-2-ylmethyl group but lacks the phenoxy and dioxidotetrahydrothiophenyl groups.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H20ClNO4S2 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H20ClNO4S2/c1-13-9-14(19)4-5-17(13)24-11-18(21)20(10-16-3-2-7-25-16)15-6-8-26(22,23)12-15/h2-5,7,9,15H,6,8,10-12H2,1H3 |
InChI Key |
YGKFEMUWUIIULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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